

Application Notes and Protocols: Cellular Assays for Evaluating DPI-3290 Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-3290 is a potent mixed agonist with high affinity for the mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][2][3] As a member of the G-protein coupled receptor (GPCR) superfamily, the evaluation of **DPI-3290**'s cellular activity is crucial for understanding its pharmacological profile, including its potency, efficacy, and potential for biased agonism. These application notes provide detailed protocols for key cellular assays to characterize the activity of **DPI-3290**, enabling researchers to obtain robust and reproducible data for drug development and pharmacological research.

Data Presentation

The following tables summarize the quantitative data for **DPI-3290**'s interaction with opioid receptors.

Table 1: Binding Affinity of **DPI-3290** for Opioid Receptors



Receptor Subtype	Ki (nM)	Source
Delta (δ)	0.18 ± 0.02	[3]
Mu (μ)	0.46 ± 0.05	[3]
Карра (к)	0.62 ± 0.09	[3]
Ki values were determined by saturation equilibrium binding studies using membranes from rat brain or guinea pig cerebellum.[3]		

Table 2: Functional Activity of **DPI-3290** in Isolated Tissue Preparations

Tissue Preparation	Receptor(s) Targeted	IC50 (nM)	Source	
Mouse Vas Deferens	δ, μ, κ	1.0 ± 0.3 (δ), 6.2 ± 2.0 (μ), 25.0 ± 3.3 (κ)	[3]	
Guinea Pig Ileum	μ, κ	$3.4 \pm 1.6 \; (\mu), \; 6.7 \pm 1.6 \; (\kappa)$	[3]	
IC50 values represent				
the concentration of				
DPI-3290 that				
produces 50%				
inhibition of electrically				
induced muscle				
contractions.[3]				

Signaling Pathways

DPI-3290, as an opioid receptor agonist, primarily activates the Gi/Go signaling cascade. Upon binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels. Additionally, opioid receptor activation can modulate ion channels, such as inhibiting voltage-gated Ca2+

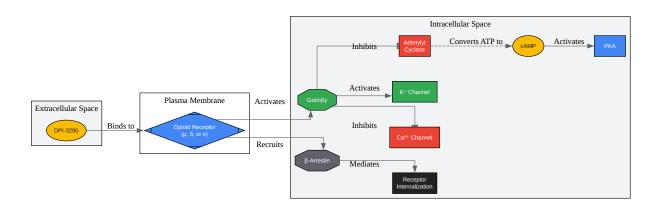


Methodological & Application

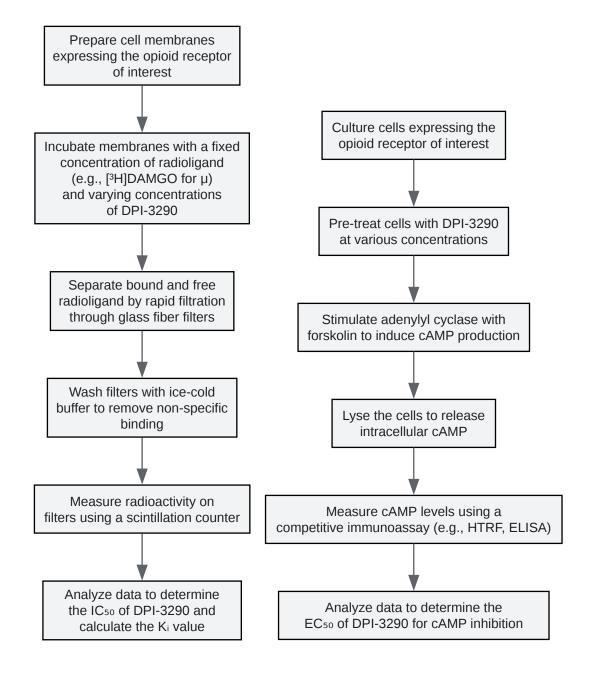
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channels and activating G-protein-coupled inwardly rectifying K+ (GIRK) channels. The recruitment of β -arrestin to the activated receptor is another key signaling event that can lead to receptor desensitization and internalization, and may also initiate distinct signaling cascades.

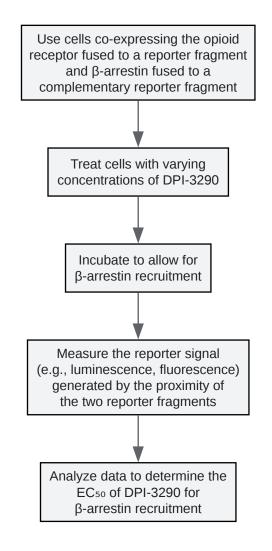












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